2,3-dichloro-N-[(4-methyl-3-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
2,3-Dichloro-N-[(4-methyl-3-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H11Cl2N3O3S This compound is characterized by the presence of dichloro, nitro, and carbamothioyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[(4-methyl-3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-methyl-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2,3-dichlorobenzoyl chloride+4-methyl-3-nitroaniline→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-[(4-methyl-3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Major Products Formed
Reduction: 2,3-dichloro-N-[(4-methyl-3-aminophenyl)carbamothioyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,3-dichlorobenzoic acid and 4-methyl-3-nitroaniline.
Scientific Research Applications
2,3-Dichloro-N-[(4-methyl-3-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[(4-methyl-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-N-(4-nitrophenyl)benzamide: Lacks the methyl group, which may affect its biological activity.
2,3-Dichloro-N-(3-nitrophenyl)benzamide: Positional isomer with different substitution pattern on the aromatic ring.
2,3-Dichloro-N-(4-methylphenyl)benzamide: Lacks the nitro group, which may influence its reactivity and applications.
Uniqueness
2,3-Dichloro-N-[(4-methyl-3-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both nitro and carbamothioyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,3-dichloro-N-[(4-methyl-3-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S/c1-8-5-6-9(7-12(8)20(22)23)18-15(24)19-14(21)10-3-2-4-11(16)13(10)17/h2-7H,1H3,(H2,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPOMKAHIFSQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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